2-Pentanone, 5,5-diethoxy-
Overview
Description
Molecular Structure Analysis
The molecular structure of “2-Pentanone, 5,5-diethoxy-” can be represented by the InChI string: InChI=1S/C9H18O3/c1-4-11-9(12-5-2)7-6-8(3)10/h9H,4-7H2,1-3H3 . The molecular weight of this compound is 174.2374 .Physical And Chemical Properties Analysis
The molecular weight of “2-Pentanone, 5,5-diethoxy-” is 174.24 g/mol . It has a topological polar surface area of 35.5 Ų . The compound has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 7 rotatable bonds .Scientific Research Applications
Identification of Key Intermediates in Aroma Compound Generation : Cerny and Guntz-Dubini (2008) identified 5-Hydroxy-3-mercapto-2-pentanone as a key intermediate in the degradation of thiamine and the generation of aroma compounds in the Maillard reaction, crucial for flavor science (Cerny & Guntz-Dubini, 2008).
Study of Atmospheric Chemistry : Atkinson, Tuazon, and Aschmann (2000) researched the atmospheric reactions of 2-pentanone, examining its potential role in the formation of photochemical air pollution (Atkinson, Tuazon, & Aschmann, 2000).
Examination of Reaction Kinetics with OH Radicals : Aschmann, Arey, and Atkinson (2003) studied the kinetics and products of the gas-phase reaction of OH radicals with 5-Hydroxy-2-Pentanone, contributing to atmospheric chemistry research (Aschmann, Arey, & Atkinson, 2003).
Toxicological Studies on Soil Organisms : Sun et al. (2021) investigated the response of the antioxidant enzyme superoxide dismutase to 2-Pentanone in earthworms, providing insights into the ecological risks of 2-Pentanone (Sun et al., 2021).
Development of Radioligands for PET Scans : Matarrese et al. (1997) synthesized 5-Methoxy-1-[4-(trifluoromethyl)-phenyl]-1-pentanone-O-(2-aminoethyl)oxime as a potential radioligand for serotonin uptake sites, useful in positron emission tomography (PET) (Matarrese et al., 1997).
Exploring Chemical Reactions and Synthesis : Sobota, Nowak, and Kramarz (1984) discussed the reaction between diethylmagnesium and carbon monoxide, forming pentanone-3, among other products, contributing to the field of organic synthesis (Sobota, Nowak, & Kramarz, 1984).
Studying the Effects on Colon Cancer Cells : Pettersson et al. (2008) found that 2-pentanone can reduce prostaglandin production and COX-2 expression in colon cancer cells, showing potential for cancer chemoprevention (Pettersson et al., 2008).
Research on Chemical Bond Formation : Hibino, Koike, and Yoshimatsu (2002) studied the C-C bond formation using 2-ethoxy-3-(phenylseleno)prop-2-enal acetal, contributing to advancements in organic chemistry (Hibino, Koike, & Yoshimatsu, 2002).
Synthesis of Modified Carbohydrates : Valdersnes et al. (2012) explored the synthesis of 5-substituted derivatives of 1,1-diethoxy-5-hydroxypent-3-yn-2-one, relating to carbohydrate chemistry (Valdersnes et al., 2012).
Studying the Effects on Learning and Memory : Marchetti et al. (2000) investigated the effects of 5-HT4 receptor agonists and antagonists on learning and memory in rats, contributing to neuropharmacology (Marchetti et al., 2000).
Safety And Hazards
properties
IUPAC Name |
5,5-diethoxypentan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-4-11-9(12-5-2)7-6-8(3)10/h9H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQZMIVIOUPIFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCC(=O)C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10336867 | |
Record name | 2-Pentanone, 5,5-diethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10336867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pentanone, 5,5-diethoxy- | |
CAS RN |
14499-41-3 | |
Record name | 2-Pentanone, 5,5-diethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10336867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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